molecular formula C12H11N3 B3417063 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile CAS No. 1016716-83-8

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Cat. No.: B3417063
CAS No.: 1016716-83-8
M. Wt: 197.24 g/mol
InChI Key: HMXUYPBDUYSWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) and Benzonitrile (B105546) Scaffolds in Molecular Design

The imidazole ring is a cornerstone in medicinal chemistry, lauded for its versatile binding properties and its presence in numerous biologically active compounds. nih.gov This five-membered aromatic heterocycle, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and its electron-rich nature allows it to coordinate with various enzymes and receptors. nih.gov The imidazole nucleus is a key component of naturally occurring molecules like the amino acid histidine and is a fundamental building block in many synthetic drugs. The occurrence of the imidazole moiety in therapeutic agents can enhance water solubility, a desirable pharmacokinetic property. nih.gov

Overview of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in the ring, are of paramount importance in organic chemistry and drug discovery. Their structural diversity and ability to engage in a wide range of chemical reactions make them indispensable building blocks for the synthesis of complex molecules. The presence of heteroatoms imparts unique physicochemical properties to these compounds, influencing their reactivity, solubility, and biological activity.

The synthesis of functionalized heterocyclic compounds like 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is a significant area of research in synthetic chemistry. The development of efficient and selective methods for the construction and modification of such scaffolds is crucial for advancing the discovery of new materials and therapeutic agents.

Structural Relationship of this compound to Known Chemical Motifs

The structure of this compound can be deconstructed into two primary components: the 1-benzyl-2-methylimidazole (B84082) core and the meta-substituted benzonitrile group. The 1-benzyl-2-methylimidazole motif is a well-studied scaffold. For instance, benzyl-substituted imidazoles have been investigated as inhibitors of enzymes such as dopamine (B1211576) beta-hydroxylase. nih.gov In these studies, the imidazole ring and its substituents play a crucial role in binding to the active site of the enzyme. nih.gov

The benzonitrile component, particularly with its meta-substitution pattern, is also a common feature in various biologically active compounds. The position of the cyano group can significantly influence the molecule's interaction with biological targets. While direct analogs of this compound with extensive biological data are not readily found in the public domain, the combination of these two well-established motifs suggests a high potential for biological activity. A structurally related compound, 3-[(2-Phenyl-1H-imidazol-1-yl)methyl]benzonitrile, is commercially available, indicating an interest in this class of molecules for research and development. chemicalbook.comchemicalbook.com

Academic Research Landscape Surrounding Substituted Imidazolylbenzonitriles

The academic and patent literature reveals a growing interest in compounds that feature both imidazole and benzonitrile moieties. While specific research focusing solely on this compound is limited, broader research on substituted imidazolylbenzonitriles points towards their potential in various therapeutic areas. Patents have been filed for imidazolyl derivatives as corticotropin-releasing factor inhibitors, which are of interest for treating stress-related disorders. google.com

Furthermore, the structure-activity relationships of benzyl-substituted imidazoles and benzimidazole (B57391) derivatives have been a subject of extensive research. nih.govresearchgate.netnih.gov These studies often explore how different substituents on both the imidazole and the benzyl (B1604629) rings affect the compound's biological activity, providing a framework for the rational design of new therapeutic agents. nih.gov The investigation of such compounds as inhibitors of various enzymes and as modulators of cellular pathways continues to be an active area of research, suggesting a promising future for the exploration of molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-14-5-6-15(10)9-12-4-2-3-11(7-12)8-13/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXUYPBDUYSWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016716-83-8
Record name 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of 3 2 Methyl 1h Imidazol 1 Yl Methyl Benzonitrile

Strategies for Constructing the Benzonitrile (B105546) Moiety

The benzonitrile unit serves as a crucial pharmacophore and a versatile synthetic intermediate. researchgate.net Its synthesis requires the introduction of a cyano (-C≡N) functional group onto a benzene (B151609) ring. wikipedia.org This can be accomplished through various established organic reactions, often starting from more common benzene derivatives.

The nitrile group can be introduced onto an aromatic ring through several reliable methods. Nitriles are valuable in organic synthesis because they can be readily transformed into other functional groups such as primary amines and carboxylic acids. ebsco.comfiveable.me

One of the most classic and widely used methods is the Sandmeyer reaction . This process involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source. algoreducation.com This method is particularly useful for introducing the nitrile group at a specific position on the aromatic ring as dictated by the starting aniline.

Another common approach is the nucleophilic substitution on an aryl halide. For instance, in the Rosenmund-von Braun synthesis, an aryl halide is treated with a cyanide salt, often in the presence of a palladium or copper catalyst, to yield the corresponding aryl nitrile. wikipedia.org

The dehydration of amides is also a viable route. ebsco.comalgoreducation.com Starting with a compound like 3-methylbenzamide, treatment with a dehydrating agent can produce 3-methylbenzonitrile (B1361078). The methyl group can then be halogenated to provide a reactive site for coupling with the imidazole (B134444) ring.

These methods provide a robust toolkit for creating the necessary benzonitrile precursor, such as 3-(halomethyl)benzonitrile, which is primed for the subsequent coupling reaction.

Reaction Type Starting Material Key Reagents Product Reference
Sandmeyer ReactionAryl Amine (Aniline)NaNO₂, HCl; CuCNAryl Nitrile algoreducation.com
Rosenmund-von Braun SynthesisAryl HalideCuCN or Pd catalystAryl Nitrile wikipedia.org
Dehydration of AmideBenzamideDehydrating agent (e.g., SOCl₂, P₂O₅)Benzonitrile ebsco.com

Approaches to Synthesizing the 2-Methyl-1H-imidazole Ring

The imidazole ring is a privileged structure in medicinal chemistry due to its diverse biological activities. nih.govnih.govresearchgate.net Its synthesis can be achieved either by constructing the ring from acyclic precursors or by modifying a pre-existing imidazole core.

Numerous methods exist for the de novo synthesis of the imidazole ring. Many of these approaches are categorized by the number of bonds formed during the cyclization process. wikipedia.org

A foundational method is the Radziszewski reaction , first reported in the 19th century. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde for the 2-methyl substituent), and ammonia. exsyncorp.comwikipedia.org This one-pot synthesis, while having historical significance, is still utilized for creating C-substituted imidazoles. wikipedia.org

Modern variations often employ different catalysts and conditions to improve yields and substrate scope. For example, iodine-mediated oxidative cyclization reactions have been developed as a metal-free approach to synthesize substituted imidazoles from readily available substrates. acs.org Other methods involve the cyclization of alkynes with nitrogen-containing compounds, often promoted by transition metal catalysts like copper or gold. chim.it

An alternative to building the ring from scratch is to start with a commercially available imidazole and introduce the desired substituents. This is often referred to as a late-stage functionalization strategy. researchgate.net For the synthesis of 2-methyl-1H-imidazole, this approach is less direct than cyclization, as the parent compound itself is readily synthesized via methods like the Radziszewski reaction. wikipedia.org However, functionalization is a key strategy for creating more complex imidazole derivatives. For instance, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be used to add substituents to the imidazole backbone, often after a halogenation step. researchgate.net

Coupling Strategies for Bridging the Imidazole and Benzonitrile Cores

The final and crucial step in assembling 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is the formation of the methylene (B1212753) bridge connecting the nitrogen of the imidazole ring to the benzylic carbon of the benzonitrile moiety.

The most direct method for forming the C-N bond of the methylene bridge is through an N-alkylation reaction . This involves the reaction of 2-methyl-1H-imidazole with a benzonitrile derivative carrying a good leaving group on the benzylic carbon. A common substrate for this purpose is 3-(bromomethyl)benzonitrile (B105621) or 3-(chloromethyl)benzonitrile.

In this reaction, the N-1 of the 2-methyl-1H-imidazole acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. beilstein-journals.org Such reactions are typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. researchgate.net The choice of solvent and base can influence the reaction rate and yield. The structure of 1-hydroxyimidazoles, for example, presents two potential sites for alkylation, but reactions often proceed selectively at one position depending on the conditions. researchgate.net

This nucleophilic substitution reaction is a robust and widely used strategy for creating N-substituted imidazoles and is the most logical final step in a convergent synthesis of the target molecule. nih.gov

Reaction Type Imidazole Substrate Benzonitrile Substrate Key Reagents/Conditions Bond Formed Reference
N-Alkylation2-Methyl-1H-imidazole3-(Bromomethyl)benzonitrileBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Imidazole (N-1) — Methylene Bridge researchgate.netekb.eg

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Procedures for Related Analogs)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of biaryl compounds. nih.gov While a direct Suzuki coupling to form the benzyl-imidazole linkage of the target compound is not the most common approach, this methodology is highly relevant for the synthesis of analogs where the phenyl ring is substituted with another aryl group.

For instance, a Suzuki-Miyaura reaction could be employed to couple a boronic acid or ester derivative of the 3-methylbenzonitrile moiety with a halogenated 2-methylimidazole (B133640), or vice-versa. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives. researchgate.net This suggests that a precursor like 1-(3-bromobenzyl)-2-methyl-1H-imidazole could be coupled with various arylboronic acids to generate a library of analogs. The reaction conditions for such couplings typically involve a palladium catalyst, a base, and a suitable solvent. researchgate.net

N-heterocyclic carbene (NHC) palladium complexes, some of which are derived from imidazoles, have also been shown to be effective catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov Nitrile-functionalized NHC palladium complexes have been successfully used, indicating the compatibility of the benzonitrile group with these catalytic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Related Imidazole Analogs (Note: This table is illustrative and based on general methodologies for imidazole compounds, as specific data for the target compound is not readily available.)

ElectrophileNucleophileCatalystBaseSolventProductYield (%)
4-Bromo-1-trityl-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O4-Phenyl-1-trityl-1H-imidazole95
2-Iodo-1H-imidazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2-(4-Methoxyphenyl)-1H-imidazole85
1-(3-Bromobenzyl)-2-methyl-1H-imidazole (hypothetical)Naphthalene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Methyl-1-(3-(naphthalen-2-yl)benzyl)-1H-imidazole(Predicted high)

Lithiation of Imidazole Intermediates and Electrophilic Quenching

Lithiation followed by electrophilic quenching is a fundamental strategy for the functionalization of heterocyclic compounds. For 2-methylimidazole derivatives, lithiation can potentially occur at two primary sites: the C5 position of the imidazole ring or the methyl group at the C2 position. The regioselectivity of this reaction is often influenced by the choice of the lithiating agent, the solvent, and the temperature.

Studies on the lithiation of 2-methyloxazoles have shown that a mixture of isomers (5-lithio- and 2-(lithiomethyl)oxazole) can be formed. nih.gov A similar challenge exists for 2-methylimidazoles. It has been demonstrated that the kinetically formed 5-lithio species can be equilibrated to the more stable 2-(lithiomethyl) species. nih.gov This lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. For the synthesis of this compound, a plausible, albeit indirect, route could involve the lithiation of a suitably protected 2-methylimidazole at the methyl group, followed by reaction with a 3-cyanobenzyl halide. However, a more direct approach is the alkylation of 2-methylimidazole with 3-(bromomethyl)benzonitrile.

Grignard Reactions in Functional Group Introduction

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. In the context of synthesizing analogs of this compound, a Grignard reagent could be used to introduce the cyanobenzyl moiety. For example, the reaction of a Grignard reagent derived from a halogenated 2-methylimidazole with 3-(bromomethyl)benzonitrile could potentially form the desired product, although side reactions might be a concern.

A more common application of Grignard reactions in this context is the modification of the benzonitrile group or a precursor. For instance, a Grignard reagent can add to the nitrile group to form a ketone after acidic workup. This provides a pathway to convert the benzonitrile into a variety of substituted ketone derivatives.

Derivatization Strategies for this compound and Analogs

Modification of the Benzonitrile Group (e.g., Reduction to Amines, Oxidation of Formyl Precursors)

The benzonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Reduction to Amines: The catalytic hydrogenation of nitriles is an economical and efficient method for the synthesis of primary amines. wikipedia.org A variety of catalysts, including Raney nickel, palladium black, and platinum dioxide, can be employed for this transformation. wikipedia.org The reaction typically proceeds by the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond to yield the corresponding primary amine. wikipedia.org Thus, this compound can be reduced to produce {3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine.

Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) are also effective for the reduction of nitriles to amines. organic-chemistry.org Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. researchgate.net

Table 2: Reagents for the Reduction of Benzonitrile to Benzylamine

ReagentConditionsProductNotes
H₂/Raney NiHigh pressure, elevated temperaturePrimary amineCan also produce secondary and tertiary amines as byproducts. wikipedia.org
LiAlH₄THF or Et₂O, followed by aqueous workupPrimary amineA powerful, non-selective reducing agent.
BH₃·THFReflux in THFPrimary amineA milder alternative to LiAlH₄.
Diisopropylaminoborane/cat. LiBH₄THF, room temperature to refluxPrimary amineShows good functional group tolerance. researchgate.net

Oxidation of Formyl Precursors: The synthesis of nitriles can be achieved through the oxidation of corresponding aldehydes. A common method involves the conversion of the aldehyde to an aldoxime, followed by dehydration. Alternatively, direct conversion of aldehydes to nitriles can be achieved. For example, an environmentally benign method using imidazole hydrochloride as a promoter has been developed to convert aldehydes to nitriles with good functional group tolerability. researchgate.net This suggests that 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde could serve as a precursor to the target compound.

Substituent Effects on the Imidazole Ring (e.g., Methylation)

The imidazole ring can be further functionalized. For instance, N-methylation of imidazoles can occur. In the case of this compound, the nitrogen at the 3-position of the imidazole ring is already substituted. However, if starting with a different isomer or a related precursor, methylation could be a key derivatization step. A related compound, 3-(3-cyanobenzyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate, has been synthesized by reacting 1-methylimidazole (B24206) with 3-(bromomethyl)benzonitrile, followed by an anion exchange. nih.govresearchgate.net This highlights a method for introducing a methyl group onto the imidazole ring.

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of this compound offers numerous possibilities for functional group interconversions, allowing for the synthesis of a wide range of analogs. Standard aromatic functional group transformations can be applied, assuming compatibility with the imidazole and nitrile moieties. compoundchem.com

For example, if a nitro group were present on the phenyl ring, it could be reduced to an amine, which could then be further modified through diazotization and subsequent reactions. Similarly, a halogen substituent could be introduced and then used as a handle for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. The specific reaction conditions would need to be carefully chosen to avoid unwanted side reactions with the imidazole ring or the nitrile group.

Table 3: Common Functional Group Interconversions on an Aromatic Ring

Starting GroupReagent(s)Resulting Group
-NO₂H₂, Pd/C or Sn, HCl-NH₂
-BrArylboronic acid, Pd catalyst, base-Aryl
-CHOKMnO₄-COOH
-COOHSOCl₂, then R₂NH-CONR₂
-NH₂NaNO₂, HCl, then CuCN-CN

Chemical Reactivity and Mechanistic Aspects of 3 2 Methyl 1h Imidazol 1 Yl Methyl Benzonitrile

Reactivity of the Nitrile Group in Advanced Organic Transformations

The benzonitrile (B105546) group in 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is a versatile functional group that can participate in a range of advanced organic transformations. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity allows for its conversion into various other functional groups. nih.gov

Cycloaddition Reactions: Benzonitriles are known to participate in [3+2] cycloaddition reactions. For instance, they can react with nitrile N-oxides to form Δ²-isoxazolines, which are of interest for their biological and pharmacological properties. mdpi.com Another significant transformation is the Huisgen [3+2] cycloaddition with azides to yield tetrazoles, a reaction often facilitated by a copper catalyst. researchgate.net Benzonitrile oxide, a related species, also undergoes 1,3-dipolar cycloadditions with various dipolarophiles. acs.orgrsc.org

Transition-Metal-Catalyzed Reactions: The nitrile group can be activated by transition metal complexes, opening avenues for novel transformations. rug.nl Transition-metal-catalyzed additions of boronic acids to nitriles, for example, can lead to the formation of ketones, amides, or other valuable molecules through C-C, C-N, and C=O bond formation. nih.gov Furthermore, low-valent transition metals have been investigated for their catalytic activity in the cyclotrimerization of benzonitriles to produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net

The benzylic position, the carbon atom connecting the benzene (B151609) ring to the imidazole (B134444) moiety, also influences the reactivity. This position is known to be particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions. libretexts.org This can facilitate reactions like radical halogenation and substitution reactions at the benzylic carbon. chemistry.coach

Protonation and Tautomerism of the Imidazole Moiety

The 2-methyl-1H-imidazole portion of the molecule plays a crucial role in its acid-base properties and potential for tautomerism. Imidazole itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyridine-like (basic) and the other pyrrole-like (less basic).

Protonation: The pyridine-like nitrogen atom in the imidazole ring is the primary site of protonation. The pKa value for the protonation of the imidazole nitrogen in N-alkylimidazole derivatives can vary depending on the substituents. For instance, N-alkylimidazole-2-carboxylic acid derivatives show pKa values in the range of 6.72-7.9, while N-alkylimidazole-2-methanol derivatives have pKa values between 6.20 and 6.96. researchgate.net For 1-benzylimidazole, a closely related structure, the pKa is reported to be 6.7. nih.gov The pKa of the imidazolium (B1220033) ion in thymine-modified DNA duplexes has been shown to be significantly influenced by the local microenvironment, with values ranging from 7.17 for the isolated nucleoside to as high as 8.88 within the duplex. nih.gov This highlights the sensitivity of the imidazole pKa to its surroundings.

Tautomerism: Tautomerism in imidazoles involves the migration of a proton between the two nitrogen atoms. rsc.org In the case of this compound, since the N1 position is substituted with a benzyl (B1604629) group, the typical annular tautomerism observed in unsubstituted imidazoles is not possible. However, the concept of tautomerism is still relevant when considering the protonated form of the molecule. The position of the proton on the imidazole ring can have a significant impact on its electronic properties and reactivity. The tautomeric state of substituted imidazoles can be investigated using techniques like ¹³C NMR spectroscopy. researchgate.net In benzimidazole (B57391) systems, which share structural similarities, the tautomeric equilibrium can be studied using both experimental and computational methods. encyclopedia.pub

Electron Density Distribution and Impact on Reaction Pathways

The electron density distribution in this compound is a key determinant of its reactivity. The interplay of the electron-withdrawing nitrile group and the electron-rich imidazole ring, transmitted through the benzene ring and the benzylic linker, creates a complex electronic landscape.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure of molecules. Such studies on related imidazole and benzimidazole derivatives have provided insights into their frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. mdpi.combohrium.comorientjchem.org These calculations can help identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting the most likely pathways for chemical reactions. researchgate.netacs.org For example, the HOMO and LUMO energy gap can be used to assess the molecule's reactivity. mdpi.com

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is dependent on the chemical environment, with both the nitrile and imidazole functionalities being susceptible to degradation under certain conditions.

Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid under both acidic and basic conditions, typically requiring elevated temperatures. commonorganicchemistry.com Acid-catalyzed hydrolysis of benzonitrile is proposed to proceed via equilibrium N-protonation followed by a rate-limiting attack of water on the carbon atom. rsc.org Basic hydrolysis is often carried out with a hydroxide (B78521) base in a suitable solvent at reflux. commonorganicchemistry.com The hydrolysis of benzonitrile herbicides by soil actinobacteria has also been studied, demonstrating a biological pathway for this transformation. researchgate.netnih.gov

Degradation of the Imidazole Moiety: The imidazole ring is generally stable, but it can be susceptible to degradation under harsh conditions. For example, photodegradation of nitroimidazole derivatives has been observed, with the kinetics of degradation being first-order in solution. researchgate.net Benzimidazole derivatives have been studied for their photostability, which is an important parameter for their application in sunscreens. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile in solution. Analysis of one-dimensional ¹H and ¹³C NMR spectra, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546) and 2-methylimidazole (B133640) moieties. The aromatic region of the spectrum would show complex multiplets for the four protons of the 1,3-disubstituted benzene (B151609) ring, typically appearing between δ 7.4 and 7.7 ppm. The two protons on the imidazole (B134444) ring would appear as distinct singlets or doublets, typically in the range of δ 6.8 to 7.2 ppm.

A key diagnostic signal is the singlet corresponding to the benzylic methylene (B1212753) protons (-CH₂-), which bridges the imidazole and benzonitrile rings. This signal is anticipated to appear in the range of δ 5.1-5.4 ppm. The methyl group protons (-CH₃) attached to the imidazole ring at the C2 position would produce a sharp singlet further upfield, typically around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on analogous structures and established chemical shift principles, as specific experimental data was not found in the public domain.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Benzonitrile Ring Protons7.40 - 7.70Multiplet
Imidazole Ring Protons (H-4, H-5)6.80 - 7.20Doublets or Singlets
Methylene Protons (-CH₂-)5.10 - 5.40Singlet
Methyl Protons (-CH₃)2.30 - 2.50Singlet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically between δ 117 and 119 ppm. The quaternary carbon of the benzene ring to which the nitrile group is attached would appear around δ 112-114 ppm. The other aromatic carbons of the benzonitrile ring would resonate in the typical aromatic region of δ 129-138 ppm.

For the 2-methylimidazole moiety, the C2 carbon (bearing the methyl group) is expected at approximately δ 145 ppm. The C4 and C5 carbons of the imidazole ring typically appear between δ 120 and 128 ppm. The methylene bridge carbon (-CH₂-) would be found further upfield, around δ 48-52 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, expected around δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on analogous structures and established chemical shift principles, as specific experimental data was not found in the public domain.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Nitrile Carbon (-C≡N)117 - 119
Quaternary Benzene Carbon (C-CN)112 - 114
Aromatic Benzene Carbons129 - 138
Imidazole C2144 - 146
Imidazole C4/C5120 - 128
Methylene Carbon (-CH₂-)48 - 52
Methyl Carbon (-CH₃)12 - 15

Two-Dimensional NMR Techniques (e.g., HSQC)

While specific experimental data for this compound is not available, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be instrumental for definitive structural confirmation. An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For instance, the methylene proton singlet at ~δ 5.2 ppm would show a direct correlation to the methylene carbon signal at ~δ 50 ppm, confirming their connectivity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₁N₃. The calculated monoisotopic mass for this compound is 197.09529 Da. uni.lu

In a typical HRMS experiment using electrospray ionization (ESI), the compound is often observed as a protonated molecular ion, [M+H]⁺. The predicted accurate mass for this ion would be 198.10257 m/z. uni.lu The observation of this ion with a high degree of mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of C₁₂H₁₂N₃⁺, confirming the identity of the compound. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 220.08451, may also be observed. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data

Adduct Ion Molecular Formula Calculated m/z
[M]⁺C₁₂H₁₁N₃⁺197.09474
[M+H]⁺C₁₂H₁₂N₃⁺198.10257
[M+Na]⁺C₁₂H₁₁N₃Na⁺220.08451
[M+K]⁺C₁₂H₁₁N₃K⁺236.05845
Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration. This band typically appears in the range of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations of both the benzonitrile and imidazole rings would be observed as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene and methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from both rings would give rise to several bands in the 1450-1610 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for Key Functional Groups (Note: Data is predicted based on analogous structures and established vibrational frequencies.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3150Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
Nitrile (C≡N) Stretch2220 - 2240Strong, Sharp
Aromatic C=C / C=N Stretch1450 - 1610Medium-Strong
C-N Stretch1250 - 1350Medium
Aromatic C-H Bend750 - 880Strong

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Detailed crystallographic parameters and refinement data for this compound are not currently available in published literature. Such a table would typically include:

ParameterValue
Empirical formulaC12H11N3
Formula weight197.24
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available
Absorption correctionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F^2Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available

Without the crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. A speculative analysis would suggest the potential for various non-covalent interactions that are common in similar nitrogen-containing heterocyclic compounds. These could include:

Hydrogen Bonding: Although the primary imidazole nitrogen is substituted, weak C-H···N or C-H···π hydrogen bonds could be present, involving the aromatic C-H groups and the nitrogen atoms of the imidazole or nitrile groups, or the aromatic rings.

π-π Stacking: The presence of both a benzonitrile and a methyl-imidazole ring suggests the possibility of π-π stacking interactions. These interactions, where the aromatic rings are arranged in either a parallel-displaced or a T-shaped (edge-to-face) manner, are a significant cohesive force in the solid state of many aromatic compounds.

A typical table summarizing such interactions would look like this, but cannot be populated without experimental data:

Potential Hydrogen Bond Geometry (Å, °)

D—H···AD—HH···AD···A<(DHA)
Data not available

Potential π-π Stacking Interactions

Ring(i)···Ring(j)Cg-Cg distance (Å)Dihedral angle (°)Slip angle (°)
Data not available

Cg refers to the centroid of the aromatic ring.

Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis is required to elucidate the precise solid-state structure and intermolecular interactions of this compound.

Computational and Theoretical Chemistry Studies of 3 2 Methyl 1h Imidazol 1 Yl Methyl Benzonitrile

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of a compound. mdpi.comnih.gov For 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional conformation of the molecule (i.e., its optimized geometry). bohrium.comnih.gov This process involves calculating the total energy for various atomic arrangements and identifying the structure with the minimum energy.

The output of such a study would include precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would determine the spatial relationship between the benzonitrile (B105546) ring and the 2-methyl-imidazole ring, which are connected by a methylene (B1212753) bridge. The total energy and heat of formation are also key energetic parameters obtained from DFT, which relate to the molecule's thermodynamic stability. nih.gov

Illustrative Data Table for Optimized Geometry Parameters This table is a hypothetical representation of results that would be generated from a DFT calculation.

ParameterCalculated Value
Total Energy (Hartree)-775.12345
Dipole Moment (Debye)4.5
C≡N Bond Length (Å)1.15
N-CH₂ Bond Length (Å)1.47
C-CH₂-N Dihedral Angle (°)85.6

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound. bohrium.comresearchgate.net

Illustrative Data Table for FMO Analysis This table is a hypothetical representation of results that would be generated from an FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)5.65

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated to predict how a molecule will interact with other charged species. The MEP map for this compound would show regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atom of the nitrile group and the nitrogen atoms of the imidazole (B134444) ring, indicating these are likely sites for hydrogen bonding or coordination with metal ions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. pnas.orgnih.gov An MD simulation of this compound, typically in a simulated solvent like water, would reveal its dynamic behavior, conformational flexibility, and stability. stanford.eduacs.org By tracking the atomic trajectories, researchers can understand how the molecule folds and changes shape, which is crucial for its interaction with biological receptors. dergipark.org.tr Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability over the simulation period. dergipark.org.tr Such simulations have been applied to benzonitrile and various imidazole derivatives to understand their behavior in a dynamic environment. bohrium.comdergipark.org.tracs.org

In Silico Prediction of Molecular Interaction Profiles (e.g., Binding Affinity to Defined Target Sites)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. arabjchem.orgresearchgate.net To study this compound, a specific protein target would first be identified. The compound would then be docked into the protein's active site computationally. Scoring functions are used to estimate the binding energy (or docking score), with lower values typically indicating a stronger, more favorable interaction. nih.govresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.commdpi.comnih.gov Studies on other imidazole derivatives have used docking to predict interactions with targets like enzymes or protein receptors. nih.govekb.egdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study involving this compound would require a dataset of structurally similar molecules with experimentally measured biological activities (e.g., inhibitory concentrations). Various molecular descriptors (physicochemical, electronic, and structural properties) would be calculated for each molecule. A mathematical model would then be developed to correlate these descriptors with the observed activity. While no specific QSAR models for this exact compound were found, the nitrile and imidazole moieties are important pharmacophores, and QSAR studies on nitrile-containing or imidazole-based compounds are common in medicinal chemistry to guide the design of more potent analogues. rsc.orgnih.govresearchgate.netresearchgate.net

Development of 2D and 3D-QSAR Models for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the potency of new molecules.

2D-QSAR: In two-dimensional QSAR studies, the chemical structure is represented by descriptors derived from its 2D representation. These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and topological indices that describe molecular branching and shape. For a series of compounds related to this compound, a 2D-QSAR model would be developed by first calculating a variety of these descriptors. Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govnih.gov A statistically significant model can then be used to predict the potency of new, unsynthesized analogs.

3D-QSAR: Three-dimensional QSAR models extend this by considering the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated around them on a 3D grid. The variations in these fields are then correlated with the biological activity. researchgate.net This provides a more detailed, three-dimensional understanding of the structure-activity relationship, often visualized as contour maps indicating where changes in steric bulk or electrostatic charge are likely to increase or decrease potency.

A hypothetical data table for a 2D-QSAR model is presented below. This illustrates the kind of data that would be generated in such a study.

Table 1: Example of a 2D-QSAR Model for a Series of Analogs

Descriptor Coefficient Standard Error p-value
(Intercept) 5.23 0.45 <0.001
logP 0.68 0.12 <0.001
Molecular Weight -0.02 0.01 0.045

| Topological Polar Surface Area | -0.05 | 0.02 | 0.012 |

This table is illustrative and does not represent actual data for this compound.

Steric, Electrostatic, Hydrophobic, and Hydrogen Bond Acceptor Field Analysis

As an extension of 3D-QSAR, the analysis of different molecular fields provides crucial insights into the specific interactions between a ligand and its biological target.

Steric Fields: These fields map the spatial arrangement of the molecule. In a 3D-QSAR contour map, regions where bulky substituents are favored for higher activity would be highlighted, as would regions where steric hindrance is detrimental.

Electrostatic Fields: These fields represent the distribution of partial charges throughout the molecule. Contour maps would indicate areas where positive or negative potentials are favorable for biological potency, guiding the placement of electron-donating or electron-withdrawing groups.

Hydrophobic Fields: These maps highlight regions where hydrophobic (non-polar) characteristics are important for activity. This can inform the addition or removal of lipophilic groups to enhance binding to a hydrophobic pocket in the target protein.

Hydrogen Bond Acceptor/Donor Fields: These fields identify regions where hydrogen bond acceptors or donors on the ligand would lead to stronger interactions with the target. For this compound, the nitrogen atoms of the imidazole and nitrile groups are potential hydrogen bond acceptors.

The results of such an analysis are typically presented as 3D contour maps superimposed on a representative molecule. A summary of the contributions of these fields in a hypothetical CoMSIA study is shown in the table below.

Table 2: Hypothetical Field Contributions in a CoMSIA Model

Field Type Contribution (%)
Steric 25
Electrostatic 35
Hydrophobic 20
Hydrogen Bond Acceptor 15

| Hydrogen Bond Donor | 5 |

This table is illustrative and does not represent actual data for this compound.

Crystal Packing and Supramolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netdoaj.org The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, and it is colored according to various properties, such as the distance to the nearest nucleus outside the surface (dnorm), which highlights intermolecular contacts.

H···H contacts: Generally, these are the most abundant contacts in organic molecules. researchgate.net

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms. doaj.org

N···H/H···N contacts: These are indicative of potential hydrogen bonds or weaker interactions involving the nitrogen atoms of the imidazole and nitrile groups. researchgate.net

By quantifying the percentage of the Hirshfeld surface involved in each type of contact, a detailed understanding of the supramolecular assembly of the crystal is achieved. mdpi.com This information is valuable for understanding the solid-state properties of the compound, such as its stability and solubility.

An example of the data obtained from a Hirshfeld surface analysis is provided in the table below.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
H···H 45.2
C···H/H···C 28.5
N···H/H···N 15.8
C···C 5.5

| C···N/N···C | 5.0 |

This table is illustrative and does not represent actual data for this compound.

Molecular Target Interaction Studies and Mechanistic Insights Non Clinical Focus

In Vitro Enzyme Inhibition and Receptor Binding Studies

While direct and comprehensive screening data for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile against a wide array of kinases and enzymes is not extensively documented in publicly accessible literature, the structural motifs of the compound—namely the substituted imidazole (B134444) and benzonitrile (B105546) moieties—are present in molecules known to inhibit several key biological targets. The inhibitory profile of this compound is often inferred from studies of its close analogs.

CYP26A1: The imidazole ring is a well-established pharmacophore in the design of inhibitors for cytochrome P450 enzymes, including CYP26A1, which is responsible for the metabolism of retinoic acid. nih.gov Derivatives containing an imidazole ring connected to an aromatic system have demonstrated potent inhibition of CYP26A1. nih.gov For instance, compounds like liarozole (B1683768) and R116010, which feature imidazole or related azole rings, are known inhibitors used as standards in CYP26A1 assays. nih.gov The inhibitory mechanism typically involves the coordination of one of the imidazole's nitrogen atoms to the heme iron atom within the enzyme's active site, thereby blocking substrate access and metabolism. nih.govnih.gov

HIV-1 Integrase: Imidazole-based compounds have also been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Research into novel 3-hydroxy-pyran-4-one derivatives identified a related compound, 3-(2-Methyl-1H-imidazol-4-yl)benzonitrile (an isomer of the subject compound), as a key intermediate in the synthesis of potential HIV-1 integrase inhibitors. frontiersin.org Integrase inhibitors often function by chelating divalent metal ions (typically Mg²⁺) in the enzyme's active site, a role that the nitrogen atoms of the imidazole ring can facilitate. nih.govnih.gov

Other Kinases (EGFR, FMS, FLT3): The broader class of imidazole derivatives has been explored for activity against various protein kinases. For example, nilotinib, an approved anticancer agent, contains a 4-methyl-1H-imidazol-1-yl group and targets the Bcr-Abl kinase. nih.govacs.org The general structure of a substituted imidazole linked to a nitrile-bearing aromatic ring is a common feature in kinase inhibitors, suggesting that this compound could potentially exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (FMS), although specific data is lacking.

Table 1: Inhibitory Activity of Structurally Related Imidazole Compounds Against Various Targets
Compound Class/ExampleTargetReported Activity (IC₅₀/EC₅₀)Reference
Imidazole-based Retinoic Acid Metabolism Blocking Agents (RAMBAs)CYP26A1Potent inhibition, with specific values varying by structure (e.g., R116010 IC₅₀ = 10 nM) nih.gov
Nilotinib (contains 4-methyl-1H-imidazol-1-yl moiety)Bcr-Abl Kinase (T315I mutant)<5 nM acs.org
Quinolone-derived HIV-1 Integrase Inhibitors (e.g., Elvitegravir)HIV-1 IntegraseIC₅₀ = 7.2 nM nih.gov
Fadrozole (imidazole derivative)Aromatase (CYP19A1)Clinically evaluated for breast cancer nih.gov

Analysis of Binding Mechanisms at the Molecular Level

The binding mechanism of this compound to its biological targets can be dissected by considering the contributions of its constituent parts.

Coordination with Metal Ions: The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with transition metal ions. elsevierpure.comresearchgate.net In the active sites of metalloenzymes, such as HIV-1 integrase (containing Mg²⁺) or cytochrome P450s (containing Fe²⁺/Fe³⁺), the sp²-hybridized nitrogen of the imidazole ring can act as a Lewis base, donating a lone pair of electrons to form a coordinate bond with the metal cation. nih.gov This interaction is often a primary driver of inhibition for this class of compounds.

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (via the N-H group in its tautomeric form, though not present in this N-1 substituted compound) and, more importantly, as a hydrogen bond acceptor (via the lone pair on the non-substituting nitrogen). researchgate.net Molecular docking studies on related benzimidazole (B57391) derivatives show that these nitrogen atoms can form crucial hydrogen bonds with amino acid residues like asparagine in the active site of enzymes. mdpi.com Furthermore, the nitrile group of the benzonitrile moiety is a well-characterized hydrogen bond acceptor, capable of forming interactions with backbone amide NH groups or the side chains of residues such as tyrosine. researchgate.net

Hydrophobic Interactions: The aromatic benzonitrile ring and the methyl-substituted imidazole ring provide significant hydrophobic surfaces. These regions can engage in favorable van der Waals and π-π stacking interactions with hydrophobic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan, leucine) within a target's binding pocket. plos.org Optimized hydrophobic interactions are critical for stabilizing the ligand-protein complex and contribute significantly to binding affinity. plos.orgnih.gov The methylene (B1212753) bridge connecting the two ring systems provides conformational flexibility, allowing the molecule to adopt an optimal orientation to maximize these hydrophobic contacts.

Structure-Activity Relationships (SAR) Governing Molecular Recognition

Structure-activity relationship (SAR) studies of related imidazole derivatives provide valuable insights into how specific structural features of this compound contribute to its biological activity.

The substitution pattern on the imidazole ring is a key determinant of target affinity and selectivity.

N-1 Position: The substituent at the N-1 position, in this case the 3-cyanobenzyl group, plays a crucial role in orienting the molecule within the binding site and establishing secondary interactions. SAR studies on imidazole-based antifungal agents have shown that the nature and bulkiness of the N-1 substituent are critical for activity. nih.gov For kinase inhibitors, this moiety often extends into solvent-exposed regions or interacts with residues outside the primary binding pocket, influencing selectivity.

C-2 Position: The methyl group at the C-2 position of the imidazole ring also modulates activity. In some contexts, small alkyl groups at this position can enhance hydrophobic interactions and improve potency. nih.gov In other cases, substitution at this position can introduce steric hindrance, depending on the topology of the target's active site. For some imidazole-based anticancer agents, substitution at the 2- and 4-positions has been shown to increase activity. mdpi.com

The benzonitrile moiety is not merely a passive scaffold but an active participant in molecular recognition. A survey of the role of nitrile groups in protein-ligand interactions highlights their versatility. researchgate.net

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor, interacting with backbone amides or polar side chains. researchgate.net

Dipolar Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable electrostatic interactions within the binding pocket.

Displacement of Water: The nitrile group can displace high-energy water molecules from the binding site, leading to a net gain in binding free energy. researchgate.netresearchgate.net

Investigation of Anti-Proliferative Mechanisms in Non-Human Cellular Models

Imidazole derivatives are widely recognized for their potential as anticancer agents, demonstrating the ability to inhibit cell proliferation and induce apoptosis. nih.govfrontiersin.org The anti-proliferative mechanisms of this structural class are often linked to the inhibition of key enzymes involved in cell growth and survival, such as protein kinases. nih.gov

For example, studies on novel imidazole-1,2,3-triazole hybrids have shown significant cytotoxic activity against various human cancer cell lines, including Caco-2 (colon), HCT-116 (colon), HeLa (cervical), and MCF-7 (breast). nih.gov In-silico docking studies for these compounds suggested glycogen (B147801) synthase kinase-3β (GSK-3β) as a potential target. nih.gov Another study on imidazole derivatives identified their ability to inhibit sirtuins, a class of epigenetic enzymes, leading to decreased expression of these proteins in non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H460) and subsequent anti-proliferative effects. frontiersin.org While specific studies on this compound are not available, its structural features suggest that its anti-proliferative effects would likely stem from the inhibition of similar cell signaling pathways crucial for cancer cell survival.

Table 2: Anti-Proliferative Activity of Representative Imidazole Derivatives in Cancer Cell Lines
Compound ClassCell LineCancer TypeObserved EffectReference
Imidazole-1,2,3-triazole hybridsCaco-2Colorectal AdenocarcinomaPotent cytotoxicity (IC₅₀ = 4.67 µM for compound 4k) nih.gov
Thiadiazole-imidazole derivativesHEPG2-1Liver CarcinomaModerate to high anticancer activity nih.gov
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateA549 / NCI-H460Non-Small Cell Lung CancerInhibition of cell viability and sirtuin expression frontiersin.org
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivativesHT-29 / MCF-7Colon / Breast CarcinomaActive anticancer agents nih.gov

Design Principles for Modulating Molecular Specificity

The design of selective inhibitors based on the this compound scaffold requires a nuanced understanding of how structural modifications affect interactions with different targets.

Exploiting Isosteric Replacements: The imidazole ring can be replaced with other five-membered heterocycles (e.g., triazole, pyrazole, oxazole) to fine-tune its hydrogen bonding and metal-coordinating properties. Similarly, the benzonitrile group could be replaced with other substituted aromatic rings (e.g., pyridine, benzamide) to alter polarity and interaction geometries.

Modulating Lipophilicity and Flexibility: The length and nature of the linker between the imidazole and benzonitrile moieties can be altered. Introducing more rigid or flexible linkers can restrict or expand the conformational freedom of the molecule, which can be exploited to achieve selectivity for targets with specific binding site topologies.

Decoration of Aromatic Systems: Adding substituents to the benzonitrile ring can enhance potency and modulate specificity. For example, adding hydrogen bond donors or acceptors can create new interactions with the target protein. A 3D-QSAR model for related antileishmanial agents highlighted the importance of hydrophobic and H-bond acceptor substituents on the benzyl (B1604629) moiety for activity. tandfonline.com

Targeting Allosteric Sites: The inherent flexibility and multi-functional nature of the scaffold make it suitable for designing ligands that bind to allosteric sites, which are often less conserved than active sites, thereby offering a pathway to achieve greater selectivity. Co-crystal structures of related compounds have shown binding in allosteric pockets between helices. dundee.ac.uk

By systematically applying these principles, the this compound scaffold can be optimized to create potent and selective modulators of specific biological targets.

Applications of 3 2 Methyl 1h Imidazol 1 Yl Methyl Benzonitrile in Advanced Chemical Research and Material Science

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The primary and most well-documented application of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is its role as a pivotal intermediate in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.

The compound serves as a crucial building block for the synthesis of Fadrozole, a potent and selective second-generation aromatase inhibitor. In the synthetic pathway to Fadrozole, this compound is not the final product but rather a sophisticated starting material that contains a significant portion of the final drug's core structure. The synthesis involves the reaction of 3-(bromomethyl)benzonitrile (B105621) with 2-methylimidazole (B133640) to yield the target building block. This intermediate is then further elaborated to construct the final complex heterocyclic system of Fadrozole.

The utility of this compound as a building block is highlighted by its specific stereochemical and electronic properties, which are essential for the biological activity of the final product. The imidazole (B134444) nitrogen atom plays a crucial role by coordinating with the heme iron atom at the active site of the aromatase enzyme.

Table 1: Synthesis of Fadrozole Intermediate

Reactant A Reactant B Product Conditions Application of Product

Scaffold Development for Novel Chemical Entities

Beyond its direct use in the synthesis of Fadrozole, the molecular structure of this compound serves as a valuable scaffold for the development of new chemical entities. In medicinal chemistry, a scaffold is a core structure of a molecule upon which various chemical groups can be attached to create a library of related compounds. These new compounds can then be tested for biological activity.

The imidazole-benzonitrile scaffold is of significant interest in the design of new aromatase inhibitors. nih.govnih.govmdpi.com The core structure possesses the key features required for binding to the aromatase enzyme. Researchers have designed and synthesized numerous analogues by modifying this basic framework. For example, substitutions on the benzonitrile (B105546) ring or alterations to the methyl group on the imidazole can lead to novel compounds with potentially improved potency, selectivity, or pharmacokinetic profiles. This approach allows for a systematic exploration of the structure-activity relationship (SAR) to develop third-generation inhibitors with enhanced therapeutic properties and fewer side effects. ekb.eg

Integration into Advanced Materials (e.g., Organic Semiconductors, Optoelectronic Devices)

A comprehensive review of current scientific literature indicates that there are no specific research studies detailing the integration or application of this compound in the field of advanced materials. While both imidazole and benzonitrile derivatives are classes of compounds explored for their potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or as organic semiconductors, research has not yet been published on the specific use of this particular molecule for these purposes.

Role in Catalyst Design and Ligand Development for Organic Reactions

Currently, there is no available scientific literature demonstrating the use of this compound in the design of catalysts or as a ligand for organic reactions. The nitrogen atoms in the imidazole ring offer potential coordination sites for metal ions, a common feature in ligands used for catalysis. ekb.eg However, to date, the research community has not reported the synthesis of metal complexes with this specific compound or their application in catalytic processes.

Future Research Directions and Methodological Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile and its analogs presents an opportunity for the application of modern, sustainable synthetic methodologies. Traditional multi-step syntheses of N-substituted imidazoles can be resource-intensive and generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic pathways.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. acs.orgmdpi.comnih.gov The application of microwave irradiation to the N-alkylation of 2-methylimidazole (B133640) with 3-(bromomethyl)benzonitrile (B105621) could significantly improve the efficiency of the synthesis. The key advantage of MAOS lies in its ability to rapidly heat the reaction mixture, often leading to cleaner reactions with fewer byproducts. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. longdom.orgacs.orgnih.gov A flow-based synthesis of the target molecule could involve pumping a solution of 2-methylimidazole and 3-(bromomethyl)benzonitrile through a heated reactor packed with a solid-supported base, allowing for a continuous production of the desired product. This approach would not only improve efficiency but also allow for safer handling of potentially hazardous reagents and intermediates.

Green Chemistry Approaches: The principles of green chemistry should be central to the development of new synthetic routes. This includes the use of greener solvents, such as ionic liquids, and the development of catalytic systems that minimize waste. nih.govdovepress.comresearchgate.net For instance, exploring the use of recyclable catalysts for the N-alkylation step could significantly reduce the environmental impact of the synthesis. Furthermore, developing a one-pot synthesis from simpler starting materials would align with the principles of atom economy and process intensification. researchgate.net

Synthesis MethodPotential AdvantagesKey Research Focus
Microwave-AssistedReduced reaction times, higher yields, cleaner reactions. acs.orgmdpi.comresearchgate.netOptimization of reaction conditions (temperature, time, power) and solvent choice.
Flow ChemistryImproved safety, scalability, and process control. longdom.orgacs.orgReactor design, catalyst immobilization, and integration of in-line purification.
Green ChemistryReduced environmental impact, use of renewable resources. nih.govdovepress.comDevelopment of recyclable catalysts, use of benign solvents, and one-pot procedures.

Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and dynamic properties of this compound is crucial for its future applications. Advanced spectroscopic techniques can provide unprecedented insights into its behavior in different environments.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: The flexibility of the methylene (B1212753) linker between the imidazole (B134444) and benzonitrile (B105546) rings suggests that the molecule may adopt multiple conformations in solution. Dynamic NMR techniques, such as variable temperature NMR, can be employed to study these conformational dynamics and determine the energy barriers associated with rotational processes. nih.gov Such studies are essential for understanding how the molecule interacts with its environment and potential binding partners.

In Situ Infrared (IR) Spectroscopy: To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, in situ IR spectroscopy can be utilized. longdom.orgdovepress.com By monitoring the reaction in real-time, it is possible to identify reaction intermediates, determine kinetic parameters, and optimize process conditions for maximum yield and purity. This technique is particularly valuable for flow chemistry setups, where real-time monitoring is critical for process control.

Terahertz Time-Domain Spectroscopy (THz-TDS): THz-TDS is an emerging technique for characterizing the low-frequency vibrational modes of molecules in the solid state. acs.orgmdpi.comnih.gov This technique is highly sensitive to intermolecular interactions and can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and THz-TDS could be a valuable tool for identifying and characterizing different solid-state forms of this compound.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) can be used to differentiate between isomers and conformers of the target molecule. acs.orgnih.gov This is particularly important for ensuring the purity of synthesized material and for studying the gas-phase structure of the molecule and its fragments.

Integration of Multiscale Computational Approaches

Computational modeling offers a powerful and cost-effective means to predict the properties of this compound and guide experimental research. A multiscale computational approach, combining different levels of theory, can provide a comprehensive understanding of the molecule's behavior from the electronic to the macroscopic level. semanticscholar.orgimedpub.com

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govresearchgate.net This information is invaluable for interpreting experimental spectroscopic data and for understanding the molecule's reactivity. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra, providing insights into its potential photophysical properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different solvents and its interactions with potential biological targets. nih.govmdpi.com By simulating the molecule's behavior over time, it is possible to gain insights into its flexibility, solvation, and binding modes, which are crucial for drug design and materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of analogs of this compound are synthesized and their biological activity is evaluated, QSAR modeling can be used to establish a mathematical relationship between their chemical structure and biological activity. acs.orgmdpi.comresearchgate.net This can help in identifying the key structural features responsible for the observed activity and in designing new, more potent compounds.

Computational MethodKey ApplicationsExpected Insights
Density Functional Theory (DFT)Electronic structure, spectroscopic properties, reactivity. nih.govresearchgate.netAccurate prediction of IR, NMR, and UV-Vis spectra; understanding of reaction mechanisms.
Molecular Dynamics (MD)Conformational analysis, solvation, biomolecular interactions. nih.govmdpi.comInsights into molecular flexibility, binding modes with proteins or other targets.
QSARPredicting biological activity, guiding lead optimization. acs.orgmdpi.comresearchgate.netIdentification of key structural features for activity, design of more potent analogs.

Exploration of New Biological Targets and Mechanistic Pathways in Non-Clinical Systems

The imidazole and benzonitrile moieties are present in a wide range of biologically active compounds, suggesting that this compound could have interesting pharmacological properties. nih.govresearchgate.netresearchgate.net Future research should focus on exploring its potential biological targets and elucidating its mechanisms of action in non-clinical settings.

Enzyme Inhibition Assays: Many imidazole-containing compounds are known to be enzyme inhibitors. nih.govmdpi.comnih.gov The target molecule could be screened against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, to identify potential inhibitory activity. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have shown potent inhibition of the deubiquitinase USP1/UAF1, a target in cancer therapy. acs.org

Antimicrobial and Antiproliferative Screening: Imidazole derivatives have a long history as antimicrobial and anticancer agents. nih.govdovepress.com The compound could be tested against a range of bacterial and fungal strains, as well as various cancer cell lines, to assess its potential as a lead for new therapeutic agents.

Mechanistic Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism of action. This could involve techniques such as cell-based assays, proteomics, and transcriptomics to identify the molecular pathways affected by the compound. Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs.

Design of Next-Generation Imidazole-Benzonitrile Hybrid Structures for Specific Academic Applications

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the design of novel molecular tools for academic research. By functionalizing the imidazole or benzonitrile rings, a variety of hybrid structures with tailored properties can be created.

Fluorescent Probes: The benzonitrile group can be a precursor to fluorescent moieties. By incorporating fluorophores or environmentally sensitive dyes, it may be possible to develop fluorescent probes for sensing specific ions or biomolecules. The imidazole group can act as a recognition element, providing specificity to the probe.

Chemical Biology Tools: The imidazole ring is a common coordinating ligand for metal ions. This property could be exploited to develop probes for studying the role of metal ions in biological systems or to create catalysts for specific biochemical reactions.

Molecular Scaffolds for Fragment-Based Drug Discovery: The relatively simple structure of this compound makes it an attractive starting point for fragment-based drug discovery. By systematically exploring the chemical space around this scaffold, it may be possible to identify fragments that bind to specific biological targets, which can then be elaborated into more potent lead compounds. The design and synthesis of libraries of imidazole-benzonitrile hybrids would be a valuable resource for such screening efforts. semanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.